molecular formula C11H17NO2 B13954016 Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- CAS No. 738563-98-9

Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)-

Katalognummer: B13954016
CAS-Nummer: 738563-98-9
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: ZRVPODWGIOYKCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- is an organic compound with the molecular formula C11H17NO2 It is a derivative of benzenemethanamine, featuring methoxy and isopropoxy substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenemethanamine as the core structure.

    Methoxylation: Introduction of the methoxy group at the 4-position of the benzene ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Isopropoxylation: Introduction of the isopropoxy group at the 3-position. This step involves the reaction of the intermediate product with isopropanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzenemethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, 4-methoxy-: Lacks the isopropoxy group, resulting in different chemical properties.

    Benzenemethanamine, 3-(1-methylethoxy)-: Lacks the methoxy group, leading to variations in reactivity and applications.

    Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- (9CI): A closely related compound with similar structure and properties.

Uniqueness

Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

738563-98-9

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

(4-methoxy-3-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C11H17NO2/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-6,8H,7,12H2,1-3H3

InChI-Schlüssel

ZRVPODWGIOYKCV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)CN)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.